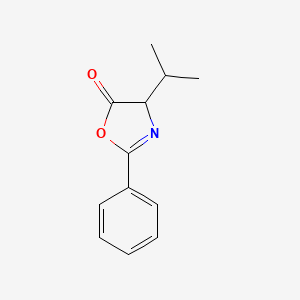

4-Isopropyl-2-phenyl-2-oxazoline-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-phenyl-4-propan-2-yl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSKJTXJMKNHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320765 | |

| Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5839-93-0 | |

| Record name | 4-Isopropyl-2-phenyl-2-oxazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5839-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 364043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005839930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5839-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isopropyl-2-phenyl-2-oxazoline-5-one: Structure, Nomenclature, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Oxazolone Core

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique structural features and inherent reactivity make them valuable intermediates for the synthesis of a wide array of biologically active molecules, including α-amino acids, peptides, and various natural products.[1] The oxazolone scaffold is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a detailed exploration of a specific member of this class, 4-Isopropyl-2-phenyl-2-oxazoline-5-one, focusing on its structure, nomenclature, synthesis, and spectroscopic characterization.

Deciphering the Molecular Architecture: Structure and Nomenclature

The structural foundation of this compound is the oxazolone ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. The substituents at the 2- and 4-positions of this ring are crucial in defining the molecule's chemical properties and potential biological activity.

Systematic Nomenclature (IUPAC): The formal IUPAC name for this compound is 2-phenyl-4-(propan-2-yl)-1,3-oxazol-5(4H)-one .[3]

Common Name: It is more commonly referred to as this compound or 4-isopropyl-2-phenyl-5(4H)-oxazolone.

Key Structural Features:

-

Oxazolone Ring: A five-membered heterocyclic ring comprising an ester (lactone) and an imine functional group.

-

Phenyl Group at C2: An aromatic ring attached to the carbon atom between the nitrogen and oxygen atoms of the heterocycle.

-

Isopropyl Group at C4: A branched alkyl group attached to the carbon atom adjacent to the carbonyl group. This substituent introduces a chiral center when the molecule is synthesized from a chiral precursor.

-

Carbonyl Group at C5: A lactone carbonyl group, which is a key site for nucleophilic attack and ring-opening reactions.

Below is a diagram illustrating the core structure and numbering of this compound.

Caption: Structure of this compound with atom numbering.

Synthesis of the Core Scaffold: The Erlenmeyer-Plöchl Reaction

The most common and historically significant method for synthesizing 4-substituted-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst.[4]

For the synthesis of this compound, the reaction proceeds via the intramolecular cyclodehydration of N-benzoyl-DL-valine.[5]

Synthetic Protocol

The following protocol is adapted from established literature procedures for the synthesis of 4-alkyl-2-phenyloxazol-5(4H)-ones.[5]

Materials:

-

N-benzoyl-DL-valine

-

Acetic anhydride

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of N-benzoyl-DL-valine (1.00 g, 4.52 mmol) in toluene (20 mL) is prepared in a round-bottom flask.

-

Acetic anhydride (0.54 g, 5.42 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-Isopropyl-2-phenyloxazol-5(4H)-one as a clear, colorless oil (yield: ~72%).[5]

Mechanistic Insights

The synthesis of this compound from N-benzoyl-DL-valine and acetic anhydride follows a cyclodehydration mechanism. The acetic anhydride acts as a dehydrating agent, facilitating the removal of a water molecule to form the five-membered oxazolone ring.

Caption: Simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

-

Aromatic Protons: The protons of the phenyl group at the C2 position typically appear as multiplets in the range of δ 7.4-8.1 ppm.[5]

-

Methine Proton (C4-H): The proton attached to the chiral center at C4 is expected to appear as a doublet of doublets around δ 4.4 ppm due to coupling with the adjacent isopropyl methine proton.[5]

-

Isopropyl Group Protons: The methine proton of the isopropyl group will appear as a multiplet, further downfield than the methyl protons. The two methyl groups of the isopropyl substituent are diastereotopic and are expected to appear as two distinct doublets around δ 1.0 ppm.[5]

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C=O (C5) | ~179 | Lactone carbonyl carbon.[7] |

| C=N (C2) | ~161 | Imine carbon.[7] |

| Aromatic Carbons | 126-133 | Phenyl group carbons.[5][7] |

| C4 | ~64 | Chiral carbon bearing the isopropyl group.[5] |

| Isopropyl CH | ~30-32 | Methine carbon of the isopropyl group. |

| Isopropyl CH₃ | ~21-23 | Methyl carbons of the isopropyl group.[5] |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| C=O (Lactone) | 1755-1820 | Stretching |

| C=N (Imine) | 1650-1660 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

The carbonyl absorption of oxazolones often appears as a doublet or shows splitting due to Fermi resonance, which is an interaction between the fundamental carbonyl stretching vibration and an overtone of another vibration.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 203.

Expected Fragmentation Pattern:

The fragmentation of oxazolones can proceed through several pathways, including the loss of CO, CO₂, and cleavage of the substituents. A common fragmentation pathway involves the loss of the alkyl group at the C4 position.

References

- 1. ajrconline.org [ajrconline.org]

- 2. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H13NO2 | CID 339098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orbit.dtu.dk [orbit.dtu.dk]

An In-Depth Technical Guide to 4-Isopropyl-2-phenyl-2-oxazoline-5-one

CAS Number: 5839-93-0

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Isopropyl-2-phenyl-2-oxazoline-5-one, an azlactone derivative, is a heterocyclic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its structural features, particularly the chiral center at the 4-position and the reactive oxazolone ring, make it a versatile building block for the synthesis of non-proteinogenic α-amino acids, peptides, and other complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in modern pharmaceutical and chemical research.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 5839-93-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 203.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-isopropyl-2-phenyl-1,3-oxazol-5(4H)-one | --INVALID-LINK-- |

| Synonyms | 4-Isopropyl-2-phenyl-4H-oxazol-5-one, 5(4H)-Oxazolone, 4-(1-methylethyl)-2-phenyl- | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | 41-45 °C | --INVALID-LINK-- |

| Boiling Point | 281.9±23.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.15±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

Synthesis of this compound

The primary and most established method for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl azlactone synthesis . This reaction involves the intramolecular condensation of an N-acyl amino acid. In the case of this compound, the precursor is N-benzoylvaline.

Reaction Principle

The synthesis is a two-step process that begins with the acylation of an amino acid, followed by cyclodehydration to form the azlactone ring. For the target molecule, the amino acid valine is first benzoylated to yield N-benzoylvaline. This intermediate is then treated with a dehydrating agent, typically acetic anhydride, to facilitate the cyclization and formation of the oxazolone ring.

Experimental Protocol: A Representative Synthesis

While a specific peer-reviewed protocol for the synthesis of this compound was not found in the conducted search, the following procedure is a well-established method for analogous compounds and can be adapted for this synthesis. This protocol is based on the general principles of the Erlenmeyer-Plöchl reaction.[2]

Step 1: Synthesis of N-Benzoylvaline

-

Dissolve L-valine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise to the cooled solution with vigorous stirring.

-

Continue stirring until the reaction is complete, monitoring by TLC.

-

Acidify the reaction mixture to precipitate the N-benzoylvaline.

-

Filter, wash with cold water, and dry the product.

Step 2: Cyclodehydration to this compound

-

Suspend N-benzoylvaline in acetic anhydride.

-

Gently heat the mixture with stirring. The solid should dissolve, and the reaction can be monitored for the formation of the product by TLC.

-

After the reaction is complete, cool the mixture.

-

The product can be precipitated by the addition of a non-polar solvent or by careful addition to ice-water.

-

The crude product is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism

The mechanism of the Erlenmeyer-Plöchl synthesis is a classic example of cyclodehydration.

Caption: Synthetic pathway to this compound.

Applications in Drug Development and Asymmetric Synthesis

The oxazolone scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[2] Furthermore, the chirality of 4-substituted oxazolones makes them valuable as chiral auxiliaries in asymmetric synthesis, a critical aspect of modern drug discovery.

Role as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the amino acid-derived portion of this compound can be exploited to control the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Precursor for Non-Proteinogenic Amino Acids

The oxazolone ring is susceptible to nucleophilic attack, which allows for its ring-opening. This reactivity can be harnessed to synthesize a variety of α,α-disubstituted and other non-proteinogenic amino acids, which are important components of many peptidomimetics and other biologically active molecules.

Scaffold for Biologically Active Molecules

The oxazolone ring itself is a pharmacophore in some biologically active compounds. Derivatives of 2-oxazolin-5-ones have been reported to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Caption: Key applications in drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety precautions for handling fine chemicals should be observed. Based on the SDS for related oxazolone compounds, the following handling guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction and its utility as a chiral building block make it an important tool for researchers in drug discovery and development. Further exploration of its reactivity and applications is likely to yield novel and valuable contributions to the field of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-2-phenyl-2-oxazoline-5-one is a heterocyclic compound belonging to the oxazolone class.[1] The oxazolidinone scaffold is of significant interest in medicinal chemistry, with some derivatives exhibiting potent pharmacological activities, including antimicrobial properties.[2][3][4] A thorough understanding of the spectroscopic characteristics of these molecules is fundamental for their identification, characterization, and the development of new therapeutic agents. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from related structures.

Molecular Structure and Key Features

The structure of this compound (C₁₂H₁₃NO₂) features a five-membered oxazolinone ring with a phenyl group at the 2-position and an isopropyl group at the 4-position.[1] The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1. Molecular Structure of this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl and phenyl groups, as well as the proton on the chiral center of the oxazoline ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (isopropyl) | ~2.5 - 3.0 | Septet | ~7.0 |

| CH₃ (isopropyl) | ~1.0 - 1.2 | Doublet | ~7.0 |

| CH (oxazoline ring) | ~4.5 - 5.0 | Doublet | ~4.0 |

| Aromatic (phenyl) | ~7.4 - 8.2 | Multiplet | - |

Expert Interpretation: The methine proton of the isopropyl group is expected to appear as a septet due to coupling with the six protons of the two methyl groups. Conversely, the methyl protons will appear as a doublet, coupled to the single methine proton. The proton at the C4 position of the oxazoline ring is adjacent to the isopropyl group's methine, and its chemical shift will be influenced by the surrounding electron-withdrawing groups. The aromatic protons of the phenyl ring will likely appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~170 - 180 |

| C=N (imine) | ~160 - 165 |

| Aromatic (phenyl) | ~125 - 135 |

| C4 (oxazoline ring) | ~65 - 75 |

| CH (isopropyl) | ~30 - 35 |

| CH₃ (isopropyl) | ~18 - 22 |

Expert Interpretation: The carbonyl carbon (C=O) of the oxazolinone ring is expected to have the most downfield chemical shift due to its electrophilic nature. The imine carbon (C=N) will also be in the downfield region. The carbons of the phenyl ring will appear in the aromatic region, and the aliphatic carbons of the isopropyl group and the C4 of the oxazoline ring will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone carbonyl) | ~1750 - 1780 | Strong |

| C=N (imine) | ~1630 - 1650 | Medium |

| C-O (ester) | ~1200 - 1300 | Strong |

| Aromatic C-H | ~3000 - 3100 | Medium |

| Aliphatic C-H | ~2850 - 3000 | Medium |

Expert Interpretation: A strong absorption band in the region of 1750-1780 cm⁻¹ is a characteristic feature of the carbonyl group in a five-membered lactone ring. The carbon-nitrogen double bond (imine) will give rise to a medium intensity band around 1630-1650 cm⁻¹. The spectrum will also show characteristic bands for aromatic and aliphatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 217.09 | Molecular Ion |

| [M - C₃H₇]⁺ | 174.05 | Loss of isopropyl group |

| [M - CO₂]⁺ | 173.10 | Loss of carbon dioxide |

| [C₆H₅CN]⁺ | 103.04 | Benzonitrile fragment |

Expert Interpretation: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (217.09 g/mol ). Common fragmentation pathways for such structures may include the loss of the isopropyl group or the elimination of carbon dioxide from the oxazolinone ring. The formation of a benzonitrile fragment is also a plausible fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols based on standard laboratory practices.[2][5]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2. General workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For liquid samples, a neat spectrum can be obtained between two salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the interferogram to obtain the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of these spectroscopic features is essential for confirming the synthesis of this and related compounds and for advancing the study of their potential applications.

References

The Versatile Oxazoline Scaffold: A Technical Guide to its Applications in Modern Organic Synthesis

Abstract

The oxazoline ring system, a five-membered heterocycle containing both nitrogen and oxygen, has emerged as a cornerstone in contemporary organic synthesis. Its unique structural and electronic properties have led to a diverse array of applications, ranging from its role as a robust protecting group to its celebrated status as a privileged scaffold in asymmetric catalysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal applications of oxazoline derivatives. We will delve into the mechanistic underpinnings of their function as chiral ligands and auxiliaries, provide detailed experimental protocols for their key transformations, and explore their integral role in the synthesis of complex natural products and pharmaceuticals.

Introduction to Oxazoline Derivatives: Structure, Synthesis, and Significance

Oxazolines are a class of five-membered heterocyclic compounds characterized by the presence of one oxygen and one nitrogen atom in the ring. The most common isomer, 2-oxazoline, features a double bond between the nitrogen and one of the adjacent carbon atoms.[1] This structural motif imparts a unique combination of chemical stability and reactivity, making it a versatile tool in the hands of a synthetic chemist.

The synthesis of oxazoline rings is well-established and can be achieved through several reliable methods, most commonly involving the cyclization of a 2-amino alcohol with a suitable functional group like a carboxylic acid, nitrile, or aldehyde.[1][2][3] Chirality is readily introduced by employing enantiopure amino alcohols derived from the chiral pool, such as those obtained from the reduction of amino acids.[1][2] This straightforward access to chiral oxazolines is a key reason for their widespread use in asymmetric synthesis. The stereocenter, being adjacent to the coordinating nitrogen atom, exerts significant influence on the stereochemical outcome of metal-catalyzed reactions.[1]

The oxazoline ring is thermally stable and resistant to a range of reagents including nucleophiles, bases, radicals, and weak acids, and also exhibits fair resistance to hydrolysis and oxidation.[1] This inherent stability allows for its participation in a wide variety of chemical transformations without undergoing unwanted side reactions.

Chiral Ligands in Asymmetric Catalysis: A Privileged Scaffold

One of the most significant applications of oxazoline derivatives is their role as chiral ligands in asymmetric catalysis.[1][4][5] Ligands containing chiral oxazoline rings have proven to be highly effective in a multitude of metal-catalyzed enantioselective reactions due to their facile synthesis, modular nature, and the high levels of stereocontrol they impart.[5] The most prominent classes of oxazoline-based ligands include bis(oxazolines) (BOX), pyridine-bis(oxazolines) (PyBOX), and phosphinooxazolines (PHOX).[1]

Bis(oxazoline) (BOX) Ligands

Bis(oxazoline) ligands, often abbreviated as BOX ligands, are C2-symmetric chiral bidentate ligands composed of two oxazoline rings linked by a central backbone.[2][6] These ligands are highly valued for their modular structure, which allows for fine-tuning of steric and electronic properties by modifying the substituents on the oxazoline rings.[6] BOX ligands excel at coordinating with a variety of transition metals, including copper, palladium, and iron, to create a chiral environment around the metal center, thereby facilitating high enantioselectivity in a range of carbon-carbon and carbon-nitrogen bond-forming reactions.[6]

Metal complexes of BOX ligands are particularly effective in reactions such as:

The stereochemical outcome of reactions catalyzed by methylene-bridged BOX ligand complexes is often consistent with a twisted square planar intermediate.[2]

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction using a Cu(II)-BOX Complex [8]

This protocol describes a representative asymmetric Mukaiyama aldol reaction between a silyl ketene acetal and an ester, catalyzed by a chiral copper(II)-bis(oxazoline) complex.

Materials:

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline))

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Silyl ketene acetal

-

Pyruvate or glyoxylate ester

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.1 mmol) in anhydrous DCM (5 mL).

-

Add Cu(OTf)₂ (0.1 mmol) to the solution and stir at room temperature for 1 hour to form the catalyst complex.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add the pyruvate or glyoxylate ester (1.0 mmol) to the catalyst solution.

-

Slowly add the silyl ketene acetal (1.2 mmol) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for the specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: This reaction typically yields the aldol adduct in high yield and with excellent enantioselectivity (up to 98% ee).[8]

Pyridine-Bis(oxazoline) (PyBOX) Ligands

Pyridine-bis(oxazoline) (PyBOX) ligands are tridentate "pincer-type" ligands where two chiral oxazoline rings are attached to a central pyridine ring.[9] This tridentate nature allows for strong coordination to a wide range of metals.[9] The introduction of the pyridine linker creates a distinct coordination geometry compared to BOX ligands, often leading to different reactivity and selectivity.[2] PyBOX ligands have been successfully employed in a variety of asymmetric transformations, including hydrosilylation of ketones, Mannich reactions, and various cycloadditions.[9]

Diagram: General Structure of BOX and PyBOX Ligands

Caption: General structures of BOX and PyBOX ligands.

Chiral Auxiliaries in Asymmetric Synthesis: The Evans Aldol Reaction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[10] After the desired transformation, the auxiliary can be removed and ideally recycled.[11] While oxazolines themselves can function as chiral auxiliaries, the closely related oxazolidinones, particularly the Evans auxiliaries, provide a classic and highly reliable example of this strategy.[11][12][13]

The Evans aldol reaction utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective aldol additions.[14][15] The reaction proceeds through a six-membered chair-like transition state, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to preferential attack of the aldehyde from the less hindered face.[14]

Diagram: Mechanism of the Evans Asymmetric Aldol Reaction

Caption: Workflow of the Evans asymmetric aldol reaction.

Experimental Protocol: Evans Asymmetric Syn-Aldol Reaction [14]

This protocol details a typical Evans syn-aldol reaction using a chiral oxazolidinone auxiliary.

Materials:

-

Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde (e.g., isobutyraldehyde)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol/Water mixture

-

Hydrogen peroxide (30% aqueous solution)

Procedure:

-

Acylation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 equiv). Allow the mixture to warm to 0 °C and stir for 30 minutes. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-propionyloxazolidinone by chromatography.

-

Enolate Formation: Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous DCM and cool to 0 °C. Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv). Stir for 30 minutes at 0 °C.

-

Aldol Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purification and Auxiliary Removal: Purify the aldol adduct by flash chromatography. The chiral auxiliary can be cleaved by methods such as reduction with LiBH₄ to yield the corresponding chiral 1,3-diol, or hydrolysis to the β-hydroxy carboxylic acid.

Expected Outcome: The Evans aldol reaction typically provides the syn-aldol product with high diastereoselectivity (>99:1 dr) and enantioselectivity.[14]

Protecting Groups in Organic Synthesis: Masking Carboxylic Acids

The oxazoline ring can serve as a robust protecting group for carboxylic acids.[1][3][16] The 2-substituted oxazoline is readily prepared from the corresponding carboxylic acid and a 2-amino alcohol.[1] This protecting group is stable to a variety of reaction conditions, including Grignard reagents and metal hydride reducing agents.[16]

Deprotection to regenerate the carboxylic acid can be achieved under acidic or basic hydrolysis conditions, although acidic hydrolysis is more common.

Table: Stability of the Oxazoline Protecting Group

| Reagent/Condition | Stability |

| Grignard Reagents (RMgX) | Stable |

| Organolithium Reagents (RLi) | Stable |

| Lithium Aluminum Hydride (LiAlH₄) | Stable |

| Strong Bases (e.g., LDA) | Stable |

| Mild Acid/Base | Stable |

| Strong Acidic Hydrolysis | Cleaved |

| Strong Basic Hydrolysis | Cleaved |

Experimental Protocol: Protection and Deprotection of a Carboxylic Acid

Protection:

-

A mixture of the carboxylic acid (1.0 equiv) and 2-amino-2-methyl-1-propanol (1.1 equiv) is heated at reflux in toluene with azeotropic removal of water (using a Dean-Stark trap) for 12-24 hours.

-

After cooling, the solvent is removed under reduced pressure, and the resulting 2-oxazoline is purified by distillation or chromatography.

Deprotection (Acidic Hydrolysis):

-

The 2-oxazoline derivative is dissolved in a mixture of aqueous acid (e.g., 3 M HCl) and a co-solvent like ethanol.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to afford the deprotected carboxylic acid.

Role in Natural Product and Pharmaceutical Synthesis

The oxazoline moiety is a common structural feature in a diverse range of biologically active natural products, including antitumor, antibacterial, antiviral, and immunosuppressive agents.[17] Examples include bengazoles, phorboxazoles, and calafianin.[17] The synthesis of these complex molecules often relies on the methodologies described in the preceding sections, where oxazoline derivatives are used as key intermediates or chiral building blocks.[17]

Furthermore, the oxazoline scaffold is present in several pharmaceutical agents and is being explored in drug delivery systems.[18][19] For instance, poly(2-oxazoline)s (PAOx) are a class of polymers that have shown promise in biomedical applications due to their biocompatibility and "stealth" properties, similar to polyethylene glycol (PEG).[20] These polymers can be used to create drug conjugates, micelles for hydrophobic drug delivery, and hydrogels for tissue engineering.[19][20]

Conclusion

Oxazoline derivatives have proven to be an exceptionally versatile and powerful tool in the arsenal of the modern organic chemist. Their straightforward synthesis, inherent stability, and the ease with which chirality can be incorporated have solidified their position as privileged structures in asymmetric catalysis. The high levels of stereocontrol achievable with oxazoline-based ligands and auxiliaries have enabled the efficient synthesis of a vast array of enantiomerically pure compounds. Beyond their role in asymmetric synthesis, their utility as robust protecting groups for carboxylic acids and their presence in biologically active molecules underscore their broad importance. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the applications of oxazoline derivatives are certain to expand, driving further innovation in the field of organic synthesis.

References

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. blog.strem.com [blog.strem.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Evans aldol ppt | PPTX [slideshare.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Making sure you're not a bot! [drs.nio.res.in]

- 18. researchgate.net [researchgate.net]

- 19. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Role of Oxazolidinones as Chiral Auxiliaries

<

Introduction: The Imperative for Asymmetric Synthesis

In the realm of drug development and the total synthesis of complex natural products, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or, in some cases, dangerously toxic.[1] This reality necessitates robust methods for asymmetric synthesis—the selective production of a single stereoisomer.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable approach, frequently chosen for its predictability and broad substrate applicability.[1][2]

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[3] After guiding the formation of the desired stereocenter(s), the auxiliary is removed, yielding an enantiomerically enriched product.[4] Among the pantheon of such molecules, the oxazolidinones, particularly those developed and popularized by David A. Evans, stand out as one of the most successful and widely utilized classes.[5][6] This guide provides a technical deep-dive into the principles, applications, and methodologies governing the use of oxazolidinone auxiliaries in modern organic synthesis.

The Principle of Stereochemical Control: A Tale of Steric Dominance

The remarkable efficacy of Evans' oxazolidinone auxiliaries lies in their ability to create a rigid, predictable, and sterically biased environment around a prochiral enolate. These auxiliaries are typically synthesized from readily available and inexpensive chiral amino acids, such as L-valine or L-phenylalanine.[2][6]

The process begins with the attachment of an acyl group to the nitrogen of the oxazolidinone, forming an N-acyloxazolidinone (imide).[6] Upon treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the α-proton of the acyl group is removed to generate a metal enolate.[1][7] The key to stereocontrol is the formation of a rigid, chelated (Z)-enolate, where the metal cation (e.g., Li⁺, Na⁺, B²⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.[7][8]

This chelation locks the enolate into a defined conformation. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) then acts as a powerful steric shield, effectively blocking one face of the planar enolate.[9] Consequently, an incoming electrophile is forced to approach from the opposite, less-hindered face, leading to a highly diastereoselective bond formation.[1][9]

Caption: Mechanism of Stereocontrol by an Oxazolidinone Auxiliary.

Core Applications: Building Blocks of Complexity

Oxazolidinone auxiliaries have proven effective in a wide array of asymmetric transformations, most notably alkylations and aldol reactions.[2]

Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for creating α-chiral carboxylic acid derivatives.[3] The high diastereoselectivity achieved makes this a cornerstone reaction in the synthesis of natural products and pharmaceuticals.[2][10]

Illustrative Data: Diastereoselectivity in Asymmetric Alkylation

| Entry | Auxiliary Substituent (R) | Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Isopropyl | Benzyl bromide | LDA | >99:1 | 95[11] |

| 2 | Benzyl | Allyl iodide | NaHMDS | 98:2 | 92[1][11] |

| 3 | Isopropyl | Methyl iodide | KHMDS | 95:5 | 88[11] |

| 4 | Benzyl | Propargyl bromide | LDA | >99:1 | 85 |

Experimental Protocol: Asymmetric Benzylation [1][11]

-

Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.

-

Enolate Formation & Alkylation: Dissolve the resulting N-propionyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product before purification by flash chromatography.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products.[5][8] The reaction typically employs a boron enolate, generated using dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA).[8] This combination selectively generates the (Z)-enolate, which reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state.[8] The auxiliary's substituent again dictates the facial selectivity of the aldehyde's approach, reliably producing the syn-aldol adduct.[8]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Protocol: Evans syn-Aldol Reaction [8]

-

Enolate Formation: To a flame-dried flask under argon, add the N-propionyloxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to -78 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

-

Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the aldehyde (1.5 eq) dropwise. Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 2 hours.

-

Work-up: Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide at 0 °C. Stir the biphasic mixture vigorously for 1 hour. Remove the organic solvents under reduced pressure and extract the aqueous residue with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Cleavage of the Auxiliary: Liberating the Product

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenter(s).[4] Evans' auxiliaries excel in this regard, offering multiple cleavage pathways to furnish a variety of valuable chiral building blocks. Importantly, the auxiliary itself can often be recovered in high yield and recycled.[4]

Summary of Common Cleavage Methods

| Method | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | [8][12] |

| Reductive Cleavage | LiBH₄, H₂O | Primary Alcohol | [4] |

| Reductive Cleavage | LiAlH₄ | Primary Alcohol | [4] |

| Transesterification | NaOMe, MeOH | Methyl Ester | [4] |

| Weinreb Amidation | Me(OMe)NH·HCl, AlMe₃ | Weinreb Amide | |

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid [8][12]

-

Reaction Setup: Dissolve the purified N-acyloxazolidinone product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M). Cool the solution to 0 °C in an ice bath.

-

Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stirring: Stir the mixture at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips. Concentrate the mixture to remove THF. Make the aqueous layer basic (pH > 11) and extract with CH₂Cl₂ to recover the chiral auxiliary. Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Caution: The LiOH/H₂O₂ cleavage reaction is known to evolve oxygen gas, as the intermediate peracid is unstable under the basic conditions.[12] For larger-scale reactions, this can pose a safety risk, and appropriate measures for venting should be taken.[12]

Caption: General workflow for auxiliary-mediated asymmetric synthesis.

Conclusion

Oxazolidinone chiral auxiliaries represent a triumph of rational design in asymmetric synthesis. Their reliability, predictability, and the high levels of stereoselectivity they impart have cemented their status as indispensable tools for chemists in academia and industry.[3][5] From the straightforward synthesis of α-chiral building blocks to their application in the total synthesis of breathtakingly complex molecules, the Evans' methodology provides a robust and field-proven platform for the construction of enantiomerically pure compounds.[2][6] While the field of asymmetric catalysis continues to evolve, the practical advantages and well-understood mechanisms of chiral auxiliaries ensure their continued relevance and application in tackling the synthetic challenges of tomorrow.

References

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Quest for Chirality and the Rise of P,N-Ligands

An In-depth Technical Guide to Phenyl-Oxazoline (PHOX) Ligands in Catalysis: From Discovery to Modern Applications

The precise control of three-dimensional molecular architecture is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Asymmetric catalysis, the process of using small quantities of a chiral catalyst to generate large quantities of an enantiomerically enriched product, has emerged as the most elegant and efficient solution to this challenge. For decades, the field was dominated by C₂-symmetric ligands, bidentate structures possessing a rotational axis of symmetry. However, the early 1990s marked a paradigm shift with the independent and nearly simultaneous introduction of a new class of non-symmetrical, modular P,N-ligands: the phosphinooxazolines, commonly known as PHOX ligands.[1][2]

These ligands, which feature a phosphorus and a nitrogen atom for metal coordination, offered a unique combination of steric and electronic properties that proved remarkably effective for enantiocontrol in a wide array of metal-catalyzed reactions.[3] This guide provides a comprehensive overview of the discovery, synthesis, mechanistic underpinnings, and broad applications of PHOX ligands, demonstrating their evolution into a truly privileged class of ligands in the synthetic chemist's toolbox.

Part 1: A Seminal Discovery - The Independent Emergence of PHOX Ligands

The year 1993 was a watershed moment for asymmetric catalysis. In a remarkable instance of simultaneous discovery, the research groups of Andreas Pfaltz, Günter Helmchen, and John M. J. Williams independently reported the synthesis and application of phosphinooxazoline ligands.[1][4] Their seminal publications laid the groundwork for a new era of catalyst design, moving beyond the confines of C₂-symmetry.

These researchers recognized the potential of combining the distinct electronic properties of a "hard" nitrogen donor from the oxazoline ring and a "soft" phosphorus donor from the phosphine moiety.[4] This P,N-chelating system proved to be exceptionally potent, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, where it delivered unprecedented levels of enantioselectivity.[1] The initial success in this benchmark reaction quickly spurred further investigation into the broader utility of the PHOX scaffold.

Part 2: The Power of Modularity - Synthesis of PHOX Ligands

A key driver behind the widespread adoption of PHOX ligands is their inherent modularity.[3][5] The ligand framework can be systematically and independently modified at three key positions, allowing for the fine-tuning of steric and electronic properties to optimize performance for a specific catalytic transformation:

-

The Oxazoline Ring: The substituent on the chiral center of the oxazoline ring (derived from a chiral amino alcohol) directly influences the chiral environment around the metal center.

-

The Phosphine Group: Altering the substituents on the phosphorus atom modifies the ligand's electronic properties (σ-donating and π-accepting capabilities) and steric bulk.

-

The Aryl Backbone: The aromatic ring connecting the phosphine and oxazoline units can also be substituted to further modulate the ligand's electronic landscape.

This modularity has enabled the development of extensive libraries of PHOX ligands, each with unique catalytic potential.

Experimental Protocol: A Modular Synthesis via Ullmann-Type Coupling

While several synthetic routes exist, the copper-catalyzed Ullmann-type coupling reported by Buchwald and later adapted by others provides a particularly robust, scalable, and modular approach that avoids the need for preparing sensitive organometallic reagents.[6][7][8] This method allows for the efficient coupling of an ortho-haloaryl oxazoline with a diarylphosphine.

Step 1: Synthesis of the 2-(2-Bromophenyl)-4,5-dihydrooxazole Intermediate

-

To a solution of 2-bromobenzonitrile (1.0 eq) and (S)-tert-leucinol (1.1 eq) in chlorobenzene is added a catalytic amount of zinc chloride (0.1 eq).

-

The reaction mixture is heated to 130 °C and stirred for 24 hours.

-

Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-(2-bromophenyl)-4,5-dihydrooxazole.

Step 2: Copper-Catalyzed P-C Bond Formation

-

To an oven-dried Schlenk flask is added copper(I) iodide (0.1 eq), the 2-(2-bromophenyl)-4,5-dihydrooxazole (1.0 eq), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).

-

The flask is evacuated and backfilled with argon.

-

Toluene (as solvent), diphenylphosphine (1.2 eq), and a base such as potassium carbonate (2.0 eq) are added.

-

The reaction mixture is heated to 110 °C and stirred for 18-24 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The resulting crude product is purified by column chromatography to afford the final (S)-t-BuPHOX ligand.

This protocol highlights the convenience of coupling commercially available or readily accessible fragments to assemble a diverse array of PHOX ligands.[6]

Visualization: General Synthetic Workflow for PHOX Ligands

Caption: A generalized workflow for the modular synthesis of PHOX ligands.

Part 3: Mechanism of Asymmetric Induction

The efficacy of PHOX ligands stems from their ability to form stable, five-membered chelate rings with transition metals. This coordination creates a well-defined and rigid chiral environment that dictates the stereochemical outcome of the reaction. In the context of the widely studied palladium-catalyzed asymmetric allylic alkylation, the mechanism involves several key steps:

-

Oxidative Addition: A Pd(0)-PHOX complex coordinates to the allylic substrate, followed by oxidative addition to form a cationic Pd(II)-π-allyl intermediate.

-

Stereodetermining Nucleophilic Attack: The chiral pocket created by the PHOX ligand directs the incoming nucleophile to attack one of the two allylic termini preferentially. The bulky substituent on the oxazoline ring effectively blocks one face of the π-allyl complex, forcing the nucleophile to approach from the less hindered side.

-

Reductive Elimination: Following the nucleophilic attack, the product is released, and the Pd(0)-PHOX catalyst is regenerated, completing the catalytic cycle.

Some evidence suggests that PHOX ligands can exhibit hemilability, where the nitrogen-metal bond may dissociate transiently, potentially opening up a coordination site for substrate binding or influencing the reactivity of the catalytic intermediate.[9]

Visualization: Simplified Catalytic Cycle of Pd-PHOX Catalyzed Allylic Alkylation

Caption: A simplified catalytic cycle for Pd-PHOX asymmetric allylic alkylation.

Part 4: Broad Spectrum of Applications

Initially developed for allylic substitutions, the application of PHOX ligands has expanded dramatically, demonstrating their versatility across a wide range of metals and reaction types.[5] Their success is a testament to their tunable nature, allowing for optimization against new synthetic challenges.

| Reaction Type | Metal Catalyst | Representative Substrates | Key Advantages |

| Asymmetric Allylic Alkylation (AAA) | Palladium (Pd) | Allylic acetates, carbonates, enolates | High enantioselectivity in forming quaternary carbon centers.[10][11] |

| Heck Reaction | Palladium (Pd) | Alkenes, aryl triflates | Excellent control of regioselectivity and enantioselectivity; minimizes double bond migration.[1] |

| Asymmetric Hydrogenation | Iridium (Ir) | Unfunctionalized olefins, imines | High enantioselectivities for challenging substrates where other catalysts fail.[2] |

| Decarboxylative Allylic Alkylation (DAAA) | Palladium (Pd) | β-Ketoesters, allyl enol carbonates | Access to chiral enolates under neutral conditions.[5][10] |

| Desymmetrization Reactions | Rhodium (Rh) | meso-Anhydrides | Efficient synthesis of complex chiral building blocks. |

| Arylative Cyclization | Nickel (Ni) | Alkynyl malonate esters, arylboronic acids | Construction of cyclopentenones with chiral quaternary centers.[5] |

Furthermore, the development of electronically modified PHOX ligands, such as those bearing electron-withdrawing trifluoromethyl groups, has been shown to significantly enhance reaction rates and selectivities in certain transformations.[5][12] This highlights the power of rational ligand design guided by mechanistic understanding.

Conclusion and Future Outlook

From their independent discovery in the early 1990s, phosphinooxazoline ligands have evolved from a novel concept into an indispensable tool in asymmetric catalysis. Their defining features—robust P,N-chelation, a modular and tunable framework, and demonstrated efficacy across a vast landscape of catalytic transformations—have cemented their status as a privileged ligand class.

Ongoing research continues to push the boundaries of their application. The design and synthesis of new PHOX scaffolds, such as the recently reported Indol-PHOX ligands, are enabling novel and highly efficient transformations.[4][13][14] As the demand for increasingly complex and enantiomerically pure molecules grows, the versatility and proven performance of the PHOX ligand family ensure they will remain at the forefront of innovation in asymmetric catalysis for years to come.

References

- 1. PHOX [sigmaaldrich.com]

- 2. Recent Developments in Asymmetric Catalysis | CHIMIA [chimia.ch]

- 3. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. researchgate.net [researchgate.net]

- 9. Phosphinooxazolines - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Exploration of Electronically Modified (R)-5,5-Dimethyl-(p-CF3)3-i-PrPHOX in Palladium-Catalyzed Enantio- and Diastereoselective Allylic Alkylation: A Practical Alternative to (R)-(p-CF3)3-t-BuPHOX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allyla ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04775G [pubs.rsc.org]

- 14. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Proactive Approach to Laboratory Safety: A Technical Guide for Handling Novel Oxazolinones

For research, scientific, and drug development professionals.

Disclaimer: This document provides a procedural framework for the safe handling of novel or uncharacterized chemical substances, using 4-Isopropyl-2-phenyl-2-oxazoline-5-one as a representative model. As this specific compound is not widely documented, this guide is based on established principles of laboratory safety and data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and a formal risk assessment, which are mandatory before any handling.

Introduction: Navigating the Unknown

The synthesis and exploration of novel chemical entities are the lifeblood of innovation in drug discovery and materials science. However, with novelty comes uncertainty, particularly regarding toxicological and safety profiles. This guide offers a comprehensive, proactive approach to the safety and handling of new oxazolinone derivatives, exemplified by this compound. The oxazolidinone scaffold is a cornerstone in medicinal chemistry, but each new analogue carries its own set of potential hazards that must be rigorously evaluated.[1][2] This document is designed to empower researchers to work safely with such compounds by embedding principles of risk assessment and the hierarchy of controls into the experimental workflow.

Section 1: Hazard Identification and Preliminary Risk Assessment

Before any bench work commences, a thorough in-silico and literature-based hazard assessment is critical. For a novel compound, it must be treated as potentially hazardous until proven otherwise.[3]

1.1 Structural Analysis of this compound

The potential hazards of this molecule can be inferred by dissecting its constituent functional groups:

-

2-Oxazoline-5-one Core: This heterocyclic ring is a key pharmacophore but can also be reactive.[4] The strained lactone-like structure may be susceptible to hydrolysis, and the exocyclic double bond in related structures can be a site for Michael additions.

-

Phenyl Group: Aromatic compounds can pose inhalation hazards and may have long-term health effects.

-

Isopropyl Group: This bulky alkyl group may influence the compound's lipophilicity and, consequently, its absorption through the skin.

1.2 Analogous Compound Review

A search for safety data on structurally related oxazolinones is a crucial step. For instance, some oxazolidinone derivatives are known to cause skin and eye irritation.[5][6] Others, particularly those with certain substitutions, may have the potential for skin sensitization. While direct toxicological data for our target molecule is unavailable, the known profiles of similar compounds provide a basis for a conservative initial assessment.

1.3 Globally Harmonized System (GHS) Hazard Prediction

In the absence of experimental data, computational tools can predict GHS hazard classifications.[7][8] Based on the analysis of its functional groups and data from related compounds, a preliminary, precautionary GHS classification for this compound is proposed in the table below.

| Hazard Class | Predicted Hazard Statement | Pictogram | Rationale/Supporting Evidence |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. |

| Precautionary stance due to lack of data. Some complex oxazolinones are classified as acutely toxic. |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6] |

| A common hazard for substituted oxazolinones.[5][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5][6] |

| Frequently co-occurs with skin irritation for this class of compounds.[5][6] |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| The oxazolinone ring can be reactive towards biological nucleophiles.[9] |

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

The most effective way to manage laboratory hazards is through a multi-layered approach known as the hierarchy of controls.

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

2.1 Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood.[10]

-

Glove Box: For highly potent or toxic analogues, or when working with fine powders that are easily aerosolized, a glove box provides an additional layer of containment.

-

Blast Shield: When scaling up reactions or if there is any suspicion of thermal instability, the use of a blast shield is a prudent precaution.[11]

2.2 Administrative Controls

These are the procedures and policies that guide safe work practices.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the synthesis, handling, and purification of the novel compound must be developed and approved before work begins.

-

Designated Work Areas: An area of the lab should be clearly designated for working with the novel oxazolinone.[11]

-

Training: All personnel involved must be trained on the potential hazards and the specific SOPs for this compound.

2.3 Personal Protective Equipment (PPE)

PPE is the last line of defense and should be chosen to protect against the predicted hazards.[12][13]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[12] A full-face shield should be worn over the goggles during procedures with a high splash potential.[14]

-

Hand Protection: Chemically resistant gloves are essential.[12] Given the unknown permeation characteristics of the novel compound, double-gloving with two different types of gloves (e.g., nitrile and neoprene) is recommended.[10]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[11] For larger scale work, a chemically resistant apron should be worn over the lab coat.

Section 3: Standard Operating Procedure for Handling

This SOP outlines the critical steps for safely handling milligram to gram-scale quantities of this compound.

3.1 Preparation

-

Review the SDS of all reagents and solvents.

-

Ensure the fume hood is functioning correctly.

-

Assemble all necessary glassware and equipment.

-

Don the appropriate PPE.

3.2 Weighing and Transfer

-

Perform all weighing operations within the fume hood.

-

Use a disposable weigh boat.

-

Carefully transfer the solid to the reaction vessel using a powder funnel.

-

Decontaminate the spatula and weigh boat with an appropriate solvent and dispose of them as hazardous waste.

3.3 Reaction and Work-up

-

Conduct the reaction in a well-ventilated fume hood.

-

Maintain a clear and organized workspace.

-

Upon completion, quench the reaction carefully according to the established protocol.

-

Perform all extractions and purifications within the fume hood.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.[15][16]

4.1 Spills

-

Minor Spill (in fume hood):

-

Alert nearby personnel.

-

Absorb the spill with a chemical absorbent suitable for the solvent used.[17]

-

Wipe the area with a decontaminating solution.

-

Collect all contaminated materials in a sealed bag for hazardous waste disposal.

-

-

Major Spill (outside fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety officer.

-

Restrict access to the area.

-

Do not attempt to clean up a large spill of an unknown substance without proper training and equipment.[10]

-

4.2 Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[11]

-

Inhalation: Move the affected person to fresh air.[11] Seek immediate medical attention.

Section 5: Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.[3][19]

-

Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, silica gel) in a designated, sealed hazardous waste container.[20]

-

Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a sealed, properly labeled hazardous waste container.[20]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[19]

Caption: A systematic workflow for assessing and managing the risks of a novel chemical.

References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. twu.edu [twu.edu]

- 12. falseguridad.com [falseguridad.com]

- 13. sams-solutions.com [sams-solutions.com]

- 14. realsafety.org [realsafety.org]

- 15. Emergency Procedures | Chem Lab [chemlab.truman.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. benchchem.com [benchchem.com]

- 19. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Isopropyl-2-phenyl-2-oxazoline-5-one for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Isopropyl-2-phenyl-2-oxazoline-5-one, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. We will delve into its commercial availability, synthesis, chemical properties, and its potential as a versatile building block in drug discovery and development. This document is intended to serve as a practical resource for researchers and professionals in the field.

Introduction to this compound

This compound, also known as a 4-isopropyl-2-phenyloxazol-5(4H)-one, belongs to the class of azlactones or oxazolones. These are five-membered heterocyclic compounds characterized by a carbonyl group and an endocyclic imine. The presence of the isopropyl group at the 4-position and the phenyl group at the 2-position imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential biological activity. The oxazolinone ring is a valuable synthon in organic chemistry, serving as a precursor for amino acids, peptides, and various other heterocyclic systems.[1][2] Its reactivity, particularly at the C-4 position and its susceptibility to ring-opening reactions, makes it a versatile intermediate for creating diverse molecular scaffolds.[3][4]

Commercial Availability

For researchers requiring this compound for their work, several chemical suppliers offer this compound. The following table provides a summary of some of the key commercial sources. Purity levels and available quantities may vary, so it is advisable to consult the suppliers' websites for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| BOC Sciences | This compound | 5839-93-0 | C12H13NO2 | 203.23 | Inquire |

| Fluorochem | 4-iso-Propyl-2-phenyl-2-oxazoline-5-one | 5839-93-0 | C12H13NO2 | 203.24 | 97% |

| ChemicalBook | This compound | 5839-93-0 | C12H13NO2 | 203.23 | Inquire |

| PubChem | This compound | 5839-93-0 | C12H13NO2 | 203.23 | Varies by supplier |

Synthesis of this compound: The Erlenmeyer-Plöchl Reaction

The most common and established method for the synthesis of 4-substituted-2-phenyl-2-oxazoline-5-ones is the Erlenmeyer-Plöchl reaction.[2][5] This reaction involves the condensation of an N-acylglycine, typically hippuric acid (N-benzoylglycine), with a carbonyl compound, in this case, isobutyraldehyde, in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate.[6][7]

The causality behind this choice of reagents lies in their specific functions. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the initial cyclization of hippuric acid to the intermediate 2-phenyl-5(4H)-oxazolone and also activates the aldehyde for the subsequent condensation. Sodium acetate acts as a base to deprotonate the acidic C-4 position of the oxazolone intermediate, generating a nucleophilic enolate that then attacks the aldehyde.[2]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a self-validating, step-by-step protocol derived from established procedures for the Erlenmeyer-Plöchl synthesis of related oxazolones.[6][7]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hippuric acid (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (3 equivalents).

-

Addition of Aldehyde: To the stirred mixture, add isobutyraldehyde (1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and by-products.

-